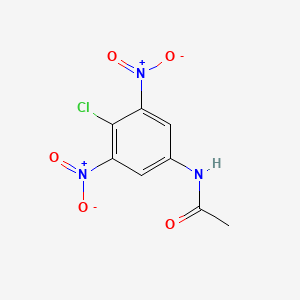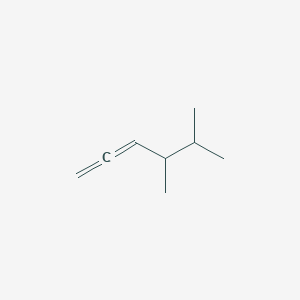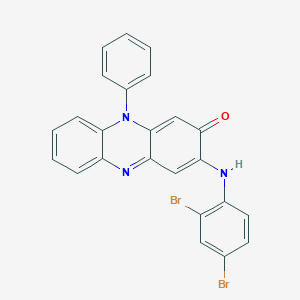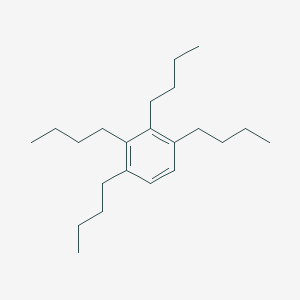
N-(4-Chloro-3,5-dinitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-3,5-dinitrophenyl)acetamide: is an organic compound with the molecular formula C8H6ClN3O5 It is characterized by the presence of a chloro group and two nitro groups attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-3,5-dinitrophenyl)acetamide typically involves the nitration of 4-chloroacetanilide. The process begins with the chlorination of acetanilide to form 4-chloroacetanilide, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the phenyl ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: N-(4-Chloro-3,5-dinitrophenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted acetamides.
Reduction: Formation of N-(4-Chloro-3,5-diaminophenyl)acetamide.
Oxidation: Formation of oxidized derivatives, although less common.
Scientific Research Applications
Chemistry: N-(4-Chloro-3,5-dinitrophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: Its derivatives may exhibit biological activity, making it a subject of interest in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-(4-Chloro-3,5-dinitrophenyl)acetamide is primarily based on its ability to undergo nucleophilic substitution and reduction reactions. The presence of electron-withdrawing nitro groups enhances its reactivity towards nucleophiles, making it a versatile compound in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions .
Comparison with Similar Compounds
N-(4-Nitrophenyl)acetamide: Similar structure but lacks the chloro group.
N-(4-Chlorophenyl)acetamide: Similar structure but lacks the nitro groups.
N-(3,5-Dinitrophenyl)acetamide: Similar structure but lacks the chloro group.
Uniqueness: N-(4-Chloro-3,5-dinitrophenyl)acetamide is unique due to the presence of both chloro and nitro groups on the phenyl ring. This combination of electron-withdrawing groups enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
112291-36-8 |
|---|---|
Molecular Formula |
C8H6ClN3O5 |
Molecular Weight |
259.60 g/mol |
IUPAC Name |
N-(4-chloro-3,5-dinitrophenyl)acetamide |
InChI |
InChI=1S/C8H6ClN3O5/c1-4(13)10-5-2-6(11(14)15)8(9)7(3-5)12(16)17/h2-3H,1H3,(H,10,13) |
InChI Key |
ASMOMOBOADAUTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-[(undecylamino)methyl]-](/img/structure/B14320808.png)
![3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione](/img/structure/B14320816.png)


![2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine](/img/structure/B14320839.png)
![[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride](/img/structure/B14320845.png)
![2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate](/img/structure/B14320851.png)




![5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B14320899.png)

![Triethyl[fluoro(triethyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride](/img/structure/B14320911.png)
